molecular formula C15H12N4O2S B2566267 N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-55-0

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2566267
CAS No.: 1021026-55-0
M. Wt: 312.35
InChI Key: JMZRGDGTNGSHPV-UHFFFAOYSA-N
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Description

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound that features a pyridazinyl group linked to a furan ring via a carboxamide bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of pyridazin-3-ylamine with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate to form the pyridazinyl intermediate.

    Thioether Formation: The intermediate is then reacted with a thiol reagent, such as thiourea, under basic conditions to introduce the thioether linkage.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thioether intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The pyridazinyl and furan rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinyl Derivatives: Compounds with similar pyridazinyl structures but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

    Thioether-Linked Compounds: Molecules with thioether linkages connecting different heterocyclic rings.

Uniqueness

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its specific combination of a pyridazinyl group, a thioether linkage, and a furan ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(12-2-1-9-21-12)17-13-3-4-14(19-18-13)22-10-11-5-7-16-8-6-11/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZRGDGTNGSHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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